molecular formula C25H17BrClF2NO4S B300522 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B300522
M. Wt: 580.8 g/mol
InChI Key: WCXYYRLANGPNTI-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BFT, is a synthetic compound that has been widely studied for its potential therapeutic applications. BFT belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties. In

Mechanism of Action

The mechanism of action of 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a PPARγ agonist, which means it binds to and activates PPARγ, leading to the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects, including the regulation of glucose and lipid metabolism, inhibition of cancer cell growth, and anti-inflammatory properties. 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and glucose uptake in cells, which could be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One potential area of research is the development of 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its effects on cellular processes.

Synthesis Methods

The synthesis of 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione with 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde in the presence of a catalyst. The reaction proceeds under mild conditions and yields 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a yellowish solid. The purity of the product can be improved by recrystallization.

Scientific Research Applications

5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been investigated for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. In diabetes research, 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in cells.

properties

Product Name

5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C25H17BrClF2NO4S

Molecular Weight

580.8 g/mol

IUPAC Name

(5E)-5-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-[(2-chloro-6-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H17BrClF2NO4S/c1-33-21-10-15(9-18(26)23(21)34-13-14-5-7-16(28)8-6-14)11-22-24(31)30(25(32)35-22)12-17-19(27)3-2-4-20(17)29/h2-11H,12-13H2,1H3/b22-11+

InChI Key

WCXYYRLANGPNTI-SSDVNMTOSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)Br)OCC4=CC=C(C=C4)F

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)Br)OCC4=CC=C(C=C4)F

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)Br)OCC4=CC=C(C=C4)F

Origin of Product

United States

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